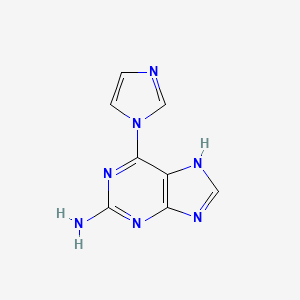

6-(1H-イミダゾール-1-イル)-7H-プリン-2-アミン

概要

説明

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis

The molecular structure of imidazole is a five-membered ring, consisting of three carbon atoms and two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .科学的研究の応用

発光性金属有機構造体 (MOF)

この化合物は、新規な発光性MOFの合成に使用されます。これらの構造体は、強い発光特性を示し、独自の無限鎖構造を特徴としています。それらは、ねじれた相互作用によって結合して、三次元ネットワークを形成します。 このようなMOFは、Fe³⁺イオンの発光消光によって効率的に検出でき、これはセンシング用途において重要です .

配位高分子

「6-(1H-イミダゾール-1-イル)-7H-プリン-2-アミン」は、配位高分子の構成要素として機能します。これらの高分子は、発光、触媒作用、磁性、薬物送達、ガス吸着、分離など、さまざまな分野で潜在的な用途があります。 この化合物は、魅力的な構造と多様な機能を持つ配位高分子の形成に貢献します .

抗カンジダ活性

製薬分野では、この化合物の誘導体が強力な抗カンジダ・アルビカンス活性を示しています。 それらは、フルコナゾールやミコナゾールなどの従来の抗真菌薬よりも効果的であることが判明しており、新しい抗真菌薬を開発するための有望な道を示しています .

作用機序

Target of Action

It’s worth noting that imidazole-containing compounds have a broad range of biological properties and can interact with various targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole is a core component of many natural products such as histidine, purine, histamine, and dna-based structures , suggesting that it may interact with various biochemical pathways.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

It is known that imidazole derivatives, which this compound is a part of, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Molecular Mechanism

It is known that imidazole derivatives can have a broad range of effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

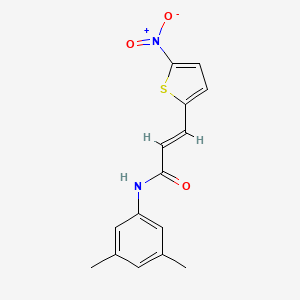

IUPAC Name |

6-imidazol-1-yl-7H-purin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N7/c9-8-13-6-5(11-3-12-6)7(14-8)15-2-1-10-4-15/h1-4H,(H3,9,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURMPKHWPJZXGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=NC(=NC3=C2NC=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2595189.png)

![tert-butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate](/img/structure/B2595196.png)

![2-[(4-Methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2595199.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2595202.png)

![(1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2595204.png)